

The Role of Go 6976 in Cellular Signaling: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Go 6976 is a potent and selective, cell-permeable inhibitor of protein kinase C (PKC), a family of enzymes pivotal in a multitude of cellular signaling pathways. This indolocarbazole compound has become an invaluable tool for dissecting the complex roles of PKC in cellular processes ranging from proliferation and apoptosis to differentiation and immune response. This technical guide provides a comprehensive overview of the signaling pathways modulated by Go 6976, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism of Action and Target Selectivity

Go 6976 primarily functions as an ATP-competitive inhibitor of PKC. It exhibits high selectivity for the conventional, calcium-dependent PKC isoforms, namely PKC α and PKC β 1.[1][2] Its inhibitory activity against the novel, calcium-independent PKC isoforms (δ , ϵ , ζ) is significantly lower.[1][3] This selectivity makes Go 6976 a more precise tool for studying the roles of specific PKC isoforms compared to broader-spectrum inhibitors like staurosporine.[4]

Beyond its primary targets, Go 6976 has been shown to inhibit other kinases, particularly at higher concentrations. These off-target effects are important to consider in experimental design and data interpretation.

Quantitative Inhibitory Activity of Go 6976



The inhibitory potency of Go 6976 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the IC50 values of Go 6976 against various kinases as reported in the literature.

Target Kinase	IC50 (nM)	Source
PKC (rat brain)	7.9	[3][5]
ΡΚCα	2.3	[1][5]
ΡΚCβ1	6.2	[1][5]
ΡΚCδ	> 3000	[3]
ΡΚCε	> 3000	[3]
РКС	> 3000	[3]

Table 1: Inhibitory Activity of Go 6976 against Protein Kinase C Isoforms

Off-Target Kinase	IC50 (nM)	Source
PKD (PKCµ)	20	
TrkA	5	[3]
TrkB	30	[3]
JAK2	130	[3]
JAK3	370	[3]
FLT3	- (Potent inhibitor)	[5]

Table 2: Inhibitory Activity of Go 6976 against Other Kinases

Signaling Pathways Modulated by Go 6976

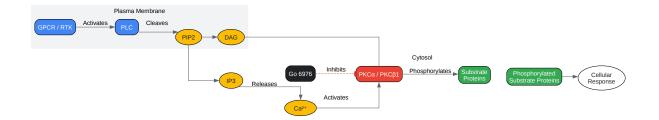
By inhibiting PKC and other kinases, Go 6976 influences several critical signaling pathways that regulate fundamental cellular processes.



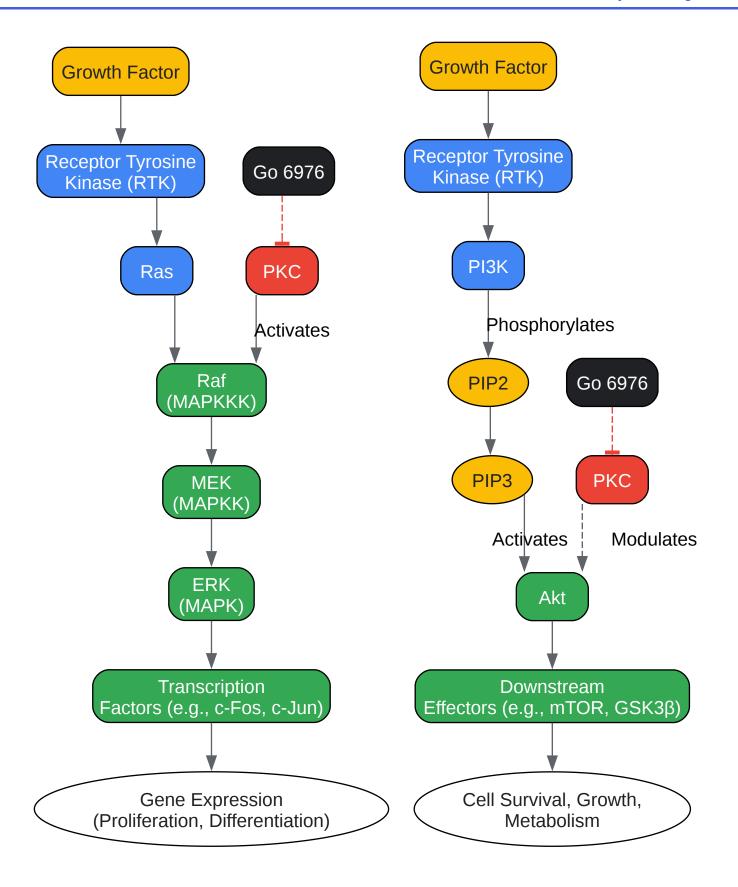
Protein Kinase C (PKC) Signaling Pathway

The canonical PKC signaling pathway is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium, which, along with DAG, activates conventional PKC isoforms like PKC α and PKC β 1. Activated PKC then phosphorylates a wide array of downstream substrate proteins, leading to various cellular responses. Go 6976 directly inhibits the kinase activity of PKC α and PKC β 1, thereby blocking these downstream signaling events.

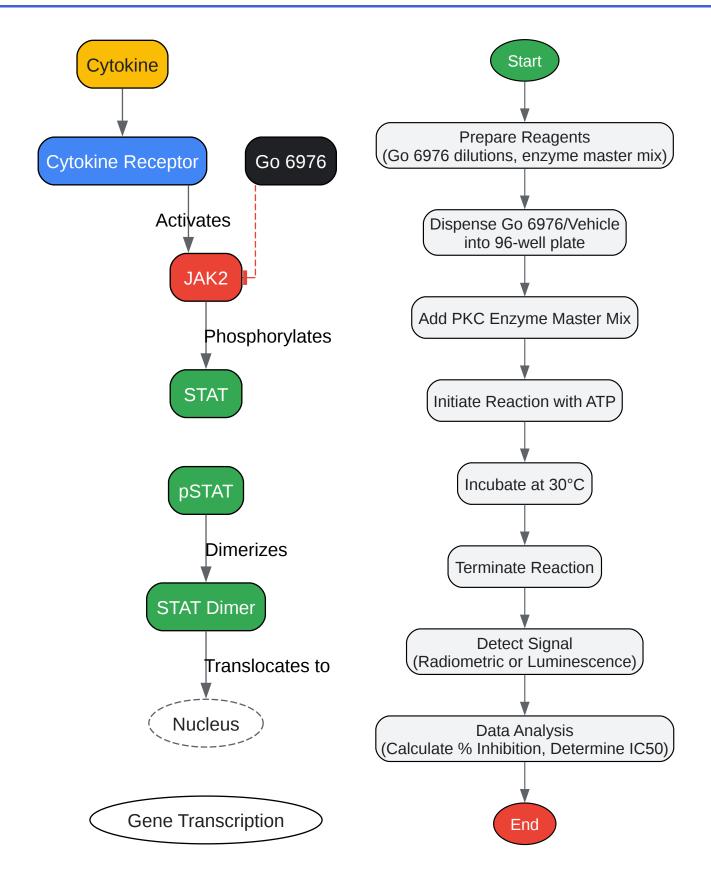




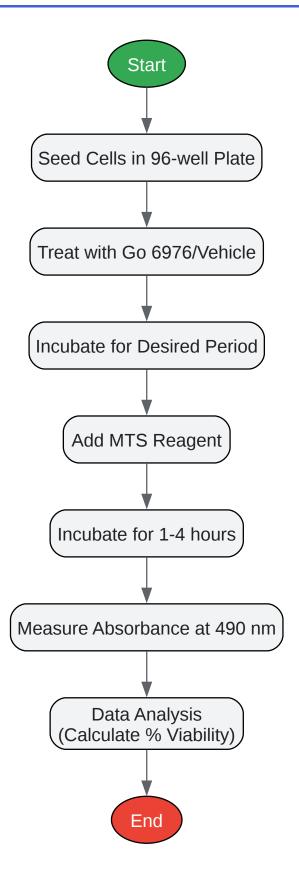












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